

What are the physical and chemical properties of 3,3'-Sulfonyldianiline

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Compound of Interest

Compound Name: 3,3'-Sulfonyldianiline

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An In-depth Technical Guide to the Physical and Chemical Properties of **3,3'-Sulfonyldianiline**

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3'-Sulfonyldianiline, also known as 3,3'-diaminodiphenyl sulfone (3,3'-DDS), is an aromatic diamine with significant industrial and research applications. Its unique structure, featuring two primary amine groups and a central sulfonyl moiety, imparts a combination of reactivity, thermal stability, and specific physicochemical properties. This technical guide provides a comprehensive overview of the physical and chemical properties of **3,3'-Sulfonyldianiline**, detailed experimental protocols for their determination, and an exploration of its synthesis and key applications, particularly as an epoxy resin curing agent. This document is intended to serve as a core reference for professionals in chemical research, materials science, and drug development.

Chemical Identity and Structure

3,3'-Sulfonyldianiline is characterized by a central sulfone group connecting two aniline rings at the meta-position. This arrangement distinguishes it from its more common isomer, 4,4'-Sulfonyldianiline (Dapsone). The electron-withdrawing nature of the sulfonyl group and the electron-donating primary amine groups dictate its chemical behavior.

Caption: Molecular structure and key functional groups of **3,3'-Sulfonyldianiline**.

Table 1: Identifiers and General Properties

Property	Value	Reference
CAS Number	599-61-1	[1]
Molecular Formula	C ₁₂ H ₁₂ N ₂ O ₂ S	[2]
Molecular Weight	248.30 g/mol	[1][3]
IUPAC Name	3-(3-aminophenyl)sulfonylaniline	[1]
Synonyms	3,3'-Diaminodiphenyl sulfone, 3,3'-DDS, Bis(3-aminophenyl) sulfone	[1][4]
Appearance	White to off-white or slightly yellow crystalline powder	[5][6]

Physical Properties

The physical properties of **3,3'-Sulfonyldianiline** are summarized in the table below. These properties are crucial for determining appropriate storage conditions, solvent selection, and processing parameters in industrial applications.

Table 2: Physical Properties of 3,3'-Sulfonyldianiline

Property	Value	Reference
Melting Point	167-174 °C; 170-173 °C (lit.)	[5]
Boiling Point	542.8 °C at 760 mmHg (Predicted)	[5]
Density	1.361 g/cm ³ (estimate)	
Vapor Pressure	7.63E-12 mmHg at 25°C; 0.002 Pa at 20°C	[5]
Flash Point	282.1 °C	[7]
Water Solubility	Slightly soluble	[5][7][8]
Solubility	Slightly soluble in DMSO and Methanol	[5][7][8]
Refractive Index	1.662 (Predicted)	

Chemical and Spectroscopic Properties

The chemical reactivity is dominated by the nucleophilic primary amine groups, making it an excellent curing agent and monomer. The sulfonyl group influences the electron density of the aromatic rings and the basicity of the amines.

Table 3: Chemical and Computational Properties

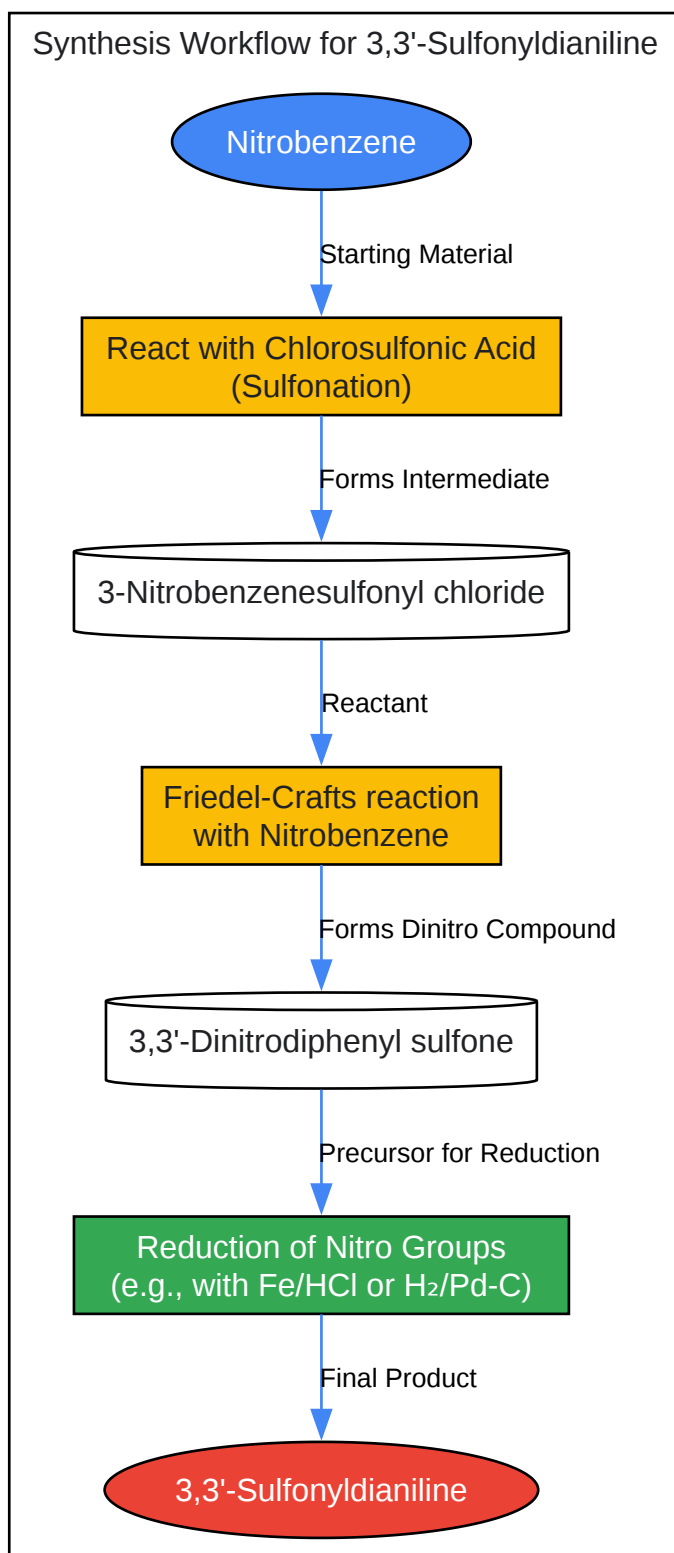
Property	Value	Reference
pKa	3.16 ± 0.10 (Predicted)	[5][7]
LogP	0.76 at 25°C; 1.0 (XLogP3)	[5][8]
Hydrogen Bond Donors	2	
Hydrogen Bond Acceptors	4	
Rotatable Bonds	2	

Table 4: Spectroscopic Data

Spectroscopy	Data	Reference
^1H NMR	Spectrum available, specific shifts depend on solvent (e.g., DMSO- d_6)	[9] [10]
^{13}C NMR	Spectrum available	[9] [10]
FT-IR	Characteristic peaks for N-H (amine), S=O (sulfone), and aromatic C-H/C=C bonds	[9] [10]
UV-Vis	Aromatic amines typically show absorption maxima in the 200-400 nm range	[11] [12]

Synthesis and Reactivity

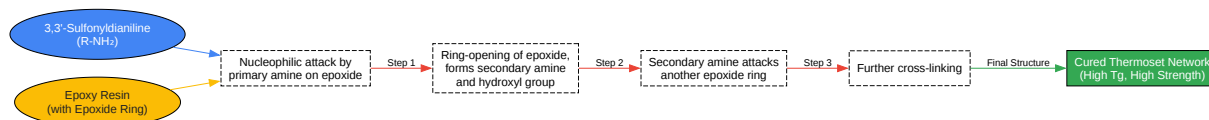
A common synthetic route involves the reduction of a dinitro precursor, which is itself synthesized from the sulfonation and nitration of benzene derivatives.



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Caption: Plausible synthesis workflow for **3,3'-Sulfonyldianiline**.

The primary reactivity of **3,3'-Sulfonyldianiline** lies in the nucleophilic nature of its two primary amine groups. This makes it a highly effective cross-linking and curing agent for epoxy resins. [13][14] The active hydrogens on the amines react with the epoxide rings in a step-growth polymerization, forming a rigid, three-dimensional thermoset network.[13]



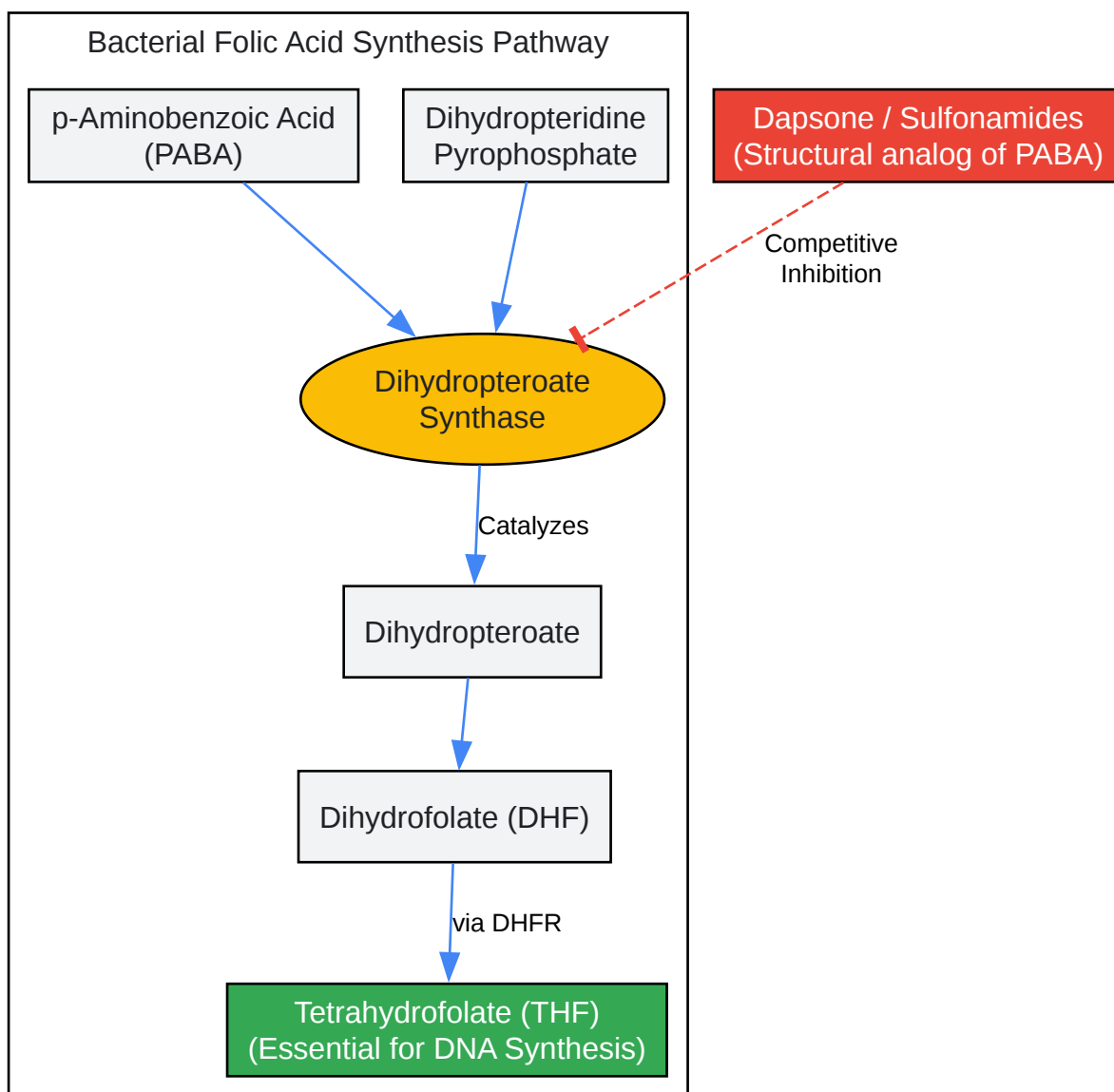
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Caption: Epoxy resin curing mechanism with **3,3'-Sulfonyldianiline**.

Relevance in Drug Development

While **3,3'-Sulfonyldianiline** itself is not a primary therapeutic agent, it is a known impurity and structural isomer of Dapsone (4,4'-Sulfonyldianiline), a key drug used to treat leprosy.[1]

Dapsone functions as an antibiotic by inhibiting dihydropteroate synthase, a critical enzyme in the bacterial folic acid synthesis pathway.[1][15] Understanding the properties of isomers like **3,3'-Sulfonyldianiline** is crucial for quality control and for understanding the structure-activity relationships within this class of compounds.[4]



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Caption: Dapsone's mechanism of action, inhibiting the bacterial folic acid pathway.

Experimental Protocols

The following sections detail generalized protocols for determining the key physical and chemical properties of **3,3'-Sulfonyldianiline**.

Melting Point Determination (Capillary Method)

This protocol is based on standard laboratory techniques for determining the melting point of a crystalline organic solid.^[5]

- **Sample Preparation:** A small amount of dry **3,3'-Sulfonyldianiline** is finely crushed into a powder. The open end of a glass capillary tube is pressed into the powder to pack a small amount (1-2 mm high) of the sample into the sealed end.
- **Apparatus Setup:** The packed capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated metal block heater).^[5]
- **Heating:** The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point.^[5]
- **Observation:** The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.
- **Purity Assessment:** A sharp melting range (e.g., 0.5-1.0 °C) is indicative of high purity.

Solubility Determination

This qualitative protocol assesses solubility in various solvents, which helps in understanding intermolecular forces and selecting appropriate solvents for reactions or analysis.^{[6][16]}

- **Preparation:** Approximately 0.1 g of **3,3'-Sulfonyldianiline** is placed into a series of small, labeled test tubes.
- **Solvent Addition:** To each tube, 3 mL of a different solvent (e.g., water, methanol, DMSO, 5% HCl, 5% NaOH) is added incrementally.^[16]
- **Mixing:** After each addition, the test tube is vigorously shaken or vortexed for at least 30 seconds.
- **Observation:** The sample is observed for dissolution. Solubility is categorized as "soluble," "slightly soluble," or "insoluble." For **3,3'-Sulfonyldianiline**, it is expected to be slightly

soluble in water, methanol, and DMSO, and likely soluble in 5% HCl due to the basicity of the amine groups forming a soluble salt.[\[5\]](#)[\[9\]](#)

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)

This protocol is used to obtain an infrared spectrum of the solid compound to identify its functional groups.[\[17\]](#)

- **Sample Preparation:** Approximately 1-2 mg of **3,3'-Sulfonyldianiline** is ground with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[\[17\]](#)
- **Pellet Formation:** The powder mixture is transferred to a pellet die. A hydraulic press is used to apply pressure (typically 7-10 tons) to form a thin, transparent, or translucent KBr pellet.[\[17\]](#)
- **Background Spectrum:** A background spectrum of the empty sample chamber is collected to account for atmospheric CO₂ and H₂O.
- **Sample Analysis:** The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
- **Data Interpretation:** The resulting spectrum is analyzed for characteristic absorption bands corresponding to its functional groups (e.g., N-H stretching for amines, S=O stretching for the sulfone).

¹H NMR Spectroscopy

This protocol outlines the preparation of a sample for Nuclear Magnetic Resonance (NMR) spectroscopy to determine its proton structure.[\[18\]](#)

- **Sample Preparation:** Approximately 5-25 mg of **3,3'-Sulfonyldianiline** is accurately weighed and dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) inside a clean, dry vial. DMSO-d₆ is a suitable choice due to the compound's slight solubility in it.

- **Transfer to NMR Tube:** The solution is filtered through a small plug of glass wool in a pipette directly into a clean, dry NMR tube to remove any particulate matter.
- **Instrument Setup:** The NMR tube is placed in the spectrometer's spinner turbine and inserted into the magnet.
- **Data Acquisition:** The instrument is tuned and the magnetic field is shimmed to ensure homogeneity. A standard ^1H NMR experiment is run. Key parameters include the spectral width, acquisition time, and relaxation delay.^{[19][20]}
- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts (δ) of the peaks are referenced to the residual solvent peak or an internal standard (e.g., TMS). The integrals and coupling patterns are analyzed to assign protons to the molecular structure.

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